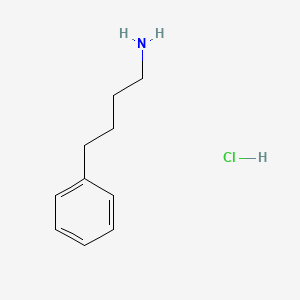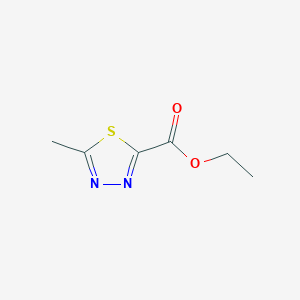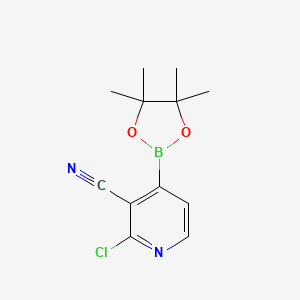
1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride
概要
説明
1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride is a chemical compound with the molecular formula C12H19ClN2O2 and a molecular weight of 258.74 g/mol . . This compound is used in various chemical and pharmaceutical applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride typically involves the reaction of benzyl chloroformate with 1-methyl-1,3-diaminopropane in the presence of a base such as sodium hydroxide . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions and ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives .
科学的研究の応用
1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and target molecule .
類似化合物との比較
Similar Compounds
N-Carbobenzoxy-1,3-diaminopropane hydrochloride: Similar in structure but lacks the methyl group on the nitrogen atom.
Benzyl (3-aminopropyl)carbamate hydrochloride: Similar but without the methyl group.
Uniqueness
1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride is unique due to the presence of both the benzyl and methyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where these properties are advantageous .
特性
IUPAC Name |
benzyl N-(3-aminopropyl)-N-methylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-14(9-5-8-13)12(15)16-10-11-6-3-2-4-7-11;/h2-4,6-7H,5,8-10,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXZQXMFPJTFND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN)C(=O)OCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662567 | |
| Record name | Benzyl (3-aminopropyl)methylcarbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179362-94-7 | |
| Record name | Benzyl (3-aminopropyl)methylcarbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate](/img/structure/B1451366.png)

![3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]aminedihydrochloride](/img/structure/B1451371.png)

![1-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)cyclohexane-1-carboxylic acid](/img/structure/B1451374.png)

![1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine](/img/structure/B1451378.png)






